Cas no 96919-49-2 (2-(Thiophen-3-yl)aniline)

2-(Thiophen-3-yl)aniline structure
2-(Thiophen-3-yl)aniline structure
Product Name:2-(Thiophen-3-yl)aniline
CAS-Nr.:96919-49-2
MF:C10H9NS
MW:175.250160932541
CID:1036032
PubChem ID:4130338
Update Time:2025-11-02

2-(Thiophen-3-yl)aniline Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2-(Thiophen-3-yl)aniline
    • [2-(3-Thienyl)phenyl]amine
    • 2-thiophen-3-ylaniline
    • 2-(3-Thienyl)benzenamine (ACI)
    • [2-(Thiophen-3-yl)phenyl]amine
    • DTXSID10399659
    • 2-Thiophen-3-yl-phenylamine hydrochloride
    • 96919-49-2
    • ALBB-007903
    • STK504893
    • CS-0269545
    • Benzenamine, 2-(3-thienyl)-
    • EN300-1250073
    • SCHEMBL5190739
    • Benzenamine,2-(3-thienyl)-
    • AKOS004114115
    • MDL: MFCD06740170
    • Inchi: 1S/C10H9NS/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-7H,11H2
    • InChI-Schlüssel: DMPDFHZOUOIWCO-UHFFFAOYSA-N
    • Lächelt: S1C=C(C2C(N)=CC=CC=2)C=C1

Berechnete Eigenschaften

  • Genaue Masse: 175.04600
  • Monoisotopenmasse: 175.046
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Schwere Atomanzahl: 12
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 149
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 54.3A^2
  • XLogP3: 2.5

Experimentelle Eigenschaften

  • Dichte: 1.196
  • Siedepunkt: 277 °C at 760 mmHg
  • Flammpunkt: 121.3 °C
  • PSA: 54.26000
  • LogP: 3.57850

2-(Thiophen-3-yl)aniline Sicherheitsinformationen

  • Gefahrenklasse:IRRITANT

2-(Thiophen-3-yl)aniline Zolldaten

  • HS-CODE:2934999090
  • Zolldaten:

    China Zollkodex:

    2934999090

    Übersicht:

    2934999090. Andere heterocyclische Verbindungen. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponentenverwenden, um

    Zusammenfassung:

    2934999090. andere heterocyclische Verbindungen. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%

2-(Thiophen-3-yl)aniline Preismehr >>

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Alichem
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$400.00 2023-08-31
TRC
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$ 50.00 2022-06-07
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$ 95.00 2022-06-07
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$ 160.00 2022-06-07
Chemenu
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Chemenu
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Crysdot LLC
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A2B Chem LLC
AI65368-1g
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A2B Chem LLC
AI65368-5g
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$1492.00 2023-12-29
A2B Chem LLC
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96919-49-2 97%
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$4440.00 2023-12-29

2-(Thiophen-3-yl)aniline Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: (SP-4-2)-[1,1′-Bis[bis(1,1-dimethylethyl)phosphino-κP]ferrocene]dichloropalladiu… Solvents: Toluene ,  Water ;  1 h, 60 °C
Referenz
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air
Yousif, Dawod; Tombolato, Silvia; Ould Maina, Elmehdi; Po, Riccardo ; Biagini, Paolo; et al, Organics, 2021, 2(4), 415-423

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ,  Water ;  24 h, 80 °C
Referenz
Synthesis of 4-Alkylidene-Substituted 1,2,3,4-Tetrahydroisoquinolines via Palladium-Catalyzed Carbopalladation/C-H Activation of 2-Bromobenzyl-N-propargylamines
Naveen, Kanagaraj; Nandakumar, Avanashiappan; Perumal, Paramasivan Thirumalai, Synthesis, 2015, 47(11), 1633-1642

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium ,  Tri-tert-butylphosphonium tetrafluoroborate Solvents: Tetrahydrofuran ;  16 h, 80 °C
Referenz
Boroquinol Complexes with Fused Extended Aromatic Backbones: Synthesis and Optical Properties
Elbert, Sven M.; Wagner, Philippe; Kanagasundaram, Thines; Rominger, Frank; Mastalerz, Michael, Chemistry - A European Journal, 2017, 23(4), 935-945

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ,  Water ;  17 - 20 h, 80 °C
Referenz
Exploiting Iminoquinones as Electrophilic at Nitrogen "N+" Synthons for C-N Bond Construction
Mori-Quiroz, Luis M. ; Comadoll, Chelsea G. ; Super, Jonathan E. ; Clift, Michael D., Organic Letters, 2021, 23(18), 7008-7013

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Catalysts: Palladium diacetate ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ,  Water ;  overnight, 65 °C
Referenz
α-Bromoacrylic Acids as C1 Insertion Units for Palladium-Catalyzed Decarboxylative Synthesis of Diverse Dibenzofulvenes
Zhang, Minghao; Deng, Wenbo; Sun, Mingjie; Zhou, Liwei; Deng, Guobo ; et al, Organic Letters, 2021, 23(15), 5744-5749

Herstellungsverfahren 6

Reaktionsbedingungen
Referenz
Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles
Li, Jing ; Chen, Jinhua; Wang, Luying; Shi, Yian, Organic Letters, 2021, 23(9), 3646-3651

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  10 h, 100 °C
Referenz
Synthesis and anti-tubercular activity of fused thieno-/furo-quinoline compounds
Akula, Mahesh; Yogeeswari, P.; Sriram, D.; Jha, Mukund; Bhattacharya, Anupam, RSC Advances, 2016, 6(52), 46073-46080

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Catalysts: Bis(dibenzylideneacetone)palladium ,  X-Phos Solvents: 1-Butanol ;  10 min, rt
1.2 Reagents: Potassium carbonate ;  16 h, 100 °C
Referenz
Visible-light-induced regioselective synthesis of polyheteroaromatic compounds
Chatterjee, Tanmay; Choi, Myung Gil; Kim, Jun; Chang, Suk-Kyu; Cho, Eun Jin, Chemical Communications (Cambridge, 2016, 52(22), 4203-4206

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium ;  32 h, 80 °C
Referenz
Wavelength Modulation of Defect Photoluminescence from Locally Functionalized Single-Walled Carbon Nanotubes Using Heterocycle-Substituted Aryldiazonium Salts
Yu, Boda; Fujigaya, Tsuyohiko; Shiraki, Tomohiro, Bulletin of the Chemical Society of Japan, 2023, 96(2), 127-132

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Catalysts: Palladium diacetate ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ,  Water ;  overnight, 65 °C
Referenz
A Catellani and retro-Diels-Alder strategy to access 1-amino phenanthrenes via ortho- and interannular C-H activation of 2-iodobiphenyls
Sun, Mingjie; Chen, Xinyang; Feng, Zichao; Deng, Guobo; Yang, Yuan; et al, Organic Chemistry Frontiers, 2021, 8(23), 6535-6540

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ,  Toluene ,  Water ;  6 h, 80 °C; 80 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
Metal- and additive-free cascade trifluoroethylation/cyclization of organic isoselenocyanates by phenyl(2,2,2-trifluoroethyl)iodonium triflate
Zhao, Cheng-Long; Shi, Jin; Lu, Xiuqiang; Wu, Xun; Zhang, Cheng-Pan, Journal of Fluorine Chemistry, 2019, 226,

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ,  Water ;  rt; 6 h, 80 °C; 80 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
TfOH-Promoted Transition-Metal-Free Cascade Trifluoroethylation/Cyclization of Organic Isothiocyanates by Phenyl(2,2,2-trifluoroethyl)iodonium Triflate
Zhao, Cheng-Long; Han, Qiu-Yan; Zhang, Cheng-Pan, Organic Letters, 2018, 20(20), 6480-6484

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ,  Water
1.2 24 h, 80 °C
Referenz
Palladium-Catalyzed Synthesis of Tetrasubstituted Olefins by Triple Domino Process
Naveen, Kanagaraj; Nikson, Savariyappan Albert; Perumal, Paramasivan Thirumalai, Advanced Synthesis & Catalysis, 2017, 359(14), 2407-2413

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Iron ,  Ammonium chloride Solvents: Ethanol
Referenz
Intramolecular diazo coupling of 2-aminophenylthiophenes. The formation of isomeric thieno[c]cinnolines
Barton, John W.; Lapham, David J.; Rowe, David J., Journal of the Chemical Society, 1985, (1985), 131-3

2-(Thiophen-3-yl)aniline Raw materials

2-(Thiophen-3-yl)aniline Preparation Products

2-(Thiophen-3-yl)aniline Lieferanten

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(CAS:96919-49-2)2-(Thiophen-3-yl)aniline
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Menge:1g
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